molecular formula C17H16N2O B2848400 Bis(4-methylphenyl)-1,3-oxazol-2-amine CAS No. 726153-94-2

Bis(4-methylphenyl)-1,3-oxazol-2-amine

Cat. No.: B2848400
CAS No.: 726153-94-2
M. Wt: 264.328
InChI Key: BKFNWOIDUOMJEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

Synthesis and Coordination Chemistry

Bis(oxazoline) ligands, including bis(4-methylphenyl)-1,3-oxazol-2-amine, are integral in coordination chemistry, particularly in forming complexes with metals. An example is the coordination behavior of aquo and amine ligands bound to a η6-benzeneruthenium(II) cation, showcasing the versatile interactions of oxazoline ligands in creating complex structures with potential applications in catalysis and materials science (Kurosawa et al., 1998).

Organic Synthesis

This compound derivatives have been identified as versatile templates for the synthesis of various oxazole compounds. These substances play a crucial role in organic synthesis, enabling the development of novel compounds with potential pharmaceutical applications. For instance, the synthesis of 2-phenyl-4,5-functionalized oxazoles demonstrates the utility of oxazoline derivatives in creating complex organic molecules (Misra & Ila, 2010).

Catalysis

The field of catalysis benefits significantly from the use of bis(oxazoline) ligands, including this compound, in developing highly selective and efficient catalytic systems. For example, palladium-catalyzed Buchwald-Hartwig amination methodologies have been applied using bis(amino-oxazoline) ligands to form new classes of tetradentate ligands, indicating the importance of oxazoline derivatives in enhancing the selectivity and efficiency of catalytic reactions (Doherty et al., 2006).

Materials Science

In materials science, bis(oxazoline) ligands, such as this compound, contribute to the development of new materials with unique properties. For instance, the corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showcases the potential of oxazoline derivatives in creating coatings or treatments that protect metals from corrosion, extending their lifespan and utility in various industrial applications (Bentiss et al., 2009).

Mechanism of Action

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with targets, and its overall efficacy.

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

4,5-bis(4-methylphenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-3-7-13(8-4-11)15-16(20-17(18)19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFNWOIDUOMJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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